molecular formula C11H15N3S B13520144 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13520144
M. Wt: 221.32 g/mol
InChI Key: VGNVWKWFMDXQNW-UHFFFAOYSA-N
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Description

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1478428-12-4) is a high-purity chemical building block supplied for research and development purposes. This compound features a unique molecular architecture, integrating a 1,4-dimethyl-1H-pyrazol-5-amine moiety with a 4,5-dimethylthiophene ring. This specific structure places it within a class of heterocyclic compounds known for their significant potential in medicinal and materials chemistry. Pyrazoline derivatives, the core structural family of this compound, are extensively investigated for their versatile biological activities. Research indicates that such structures can serve as key scaffolds in the development of antimicrobial agents . Furthermore, molecules combining pyrazoline and thiophene rings have been identified as potential antibacterial compounds , with mechanisms that may involve the inhibition of critical enzymes like glucosamine-6-phosphate synthase . The structural features of this compound also suggest potential application as a fluorescent chemosensor . Nitrogen atoms in the pyrazoline ring can coordinate with metal ions, and similar compounds have been developed for the selective detection of biologically relevant ions such as Cu²⁺, Fe²⁺, and Fe³⁺ in research settings . The thiophene moiety is a privileged structure in drug discovery, found in several commercial pharmaceuticals and known to contribute to a wide range of pharmacological activities, underscoring the research value of this hybrid molecule . This product is intended for use in chemical synthesis, method development, and biological screening in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

5-(4,5-dimethylthiophen-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-6-5-9(15-8(6)3)10-7(2)11(12)14(4)13-10/h5H,12H2,1-4H3

InChI Key

VGNVWKWFMDXQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=NN(C(=C2C)N)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of substituted pyrazoles such as 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine generally involves:

  • Cyclocondensation reactions between β-dicarbonyl compounds or β-ketonitriles and hydrazine derivatives to form the pyrazole ring.
  • Subsequent functionalization or substitution to introduce the 4,5-dimethylthiophene group at the 3-position of the pyrazole ring.
  • Methylation steps to install methyl groups at the 1- and 4-positions of the pyrazole.

This approach is supported by the versatile method of synthesizing 5-aminopyrazoles through condensation of β-ketonitriles with hydrazines, which is well-documented for generating pyrazole cores with amino substitution at the 5-position.

Specific Synthetic Routes

Pyrazole Ring Formation via β-Ketonitrile Condensation
  • A β-ketonitrile intermediate bearing the thiophene substituent can be prepared by functionalizing a thiophene derivative, such as 4,5-dimethylthiophene, to introduce a cyano and keto group in appropriate positions.
  • This intermediate is then reacted with hydrazine hydrate or substituted hydrazines under controlled conditions to form the 5-aminopyrazole ring system.
  • This method allows for the introduction of the amino group at the 5-position and the thiophene substituent at the 3-position simultaneously.
Direct N-Substitution on Pyrazole Core
  • Starting from 1,4-dimethyl-1H-pyrazol-5-amine, the thiophene substituent can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
  • Alternatively, the pyrazole ring can be constructed from primary amines and diketones or ketoesters in the presence of hydroxylamine derivatives, as demonstrated in recent protocols for N-substituted pyrazoles.
  • For example, 1,4-dimethyl-1H-pyrazol-5-amine can be synthesized from 2,4-pentanedione and methylamine derivatives, followed by coupling with a thiophene precursor.
Methylation Procedures
  • Methyl groups at the 1- and 4-positions of the pyrazole ring are typically introduced by methylation of the corresponding pyrazole precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Controlled methylation ensures selective substitution without affecting the amino group at the 5-position.

Experimental Conditions and Yields

Representative Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring formation β-Ketonitrile + hydrazine hydrate Reflux or 85°C 1.5–3 hours 35–40 Solvent: DMF or ethanol; monitored by TLC
Methylation of pyrazole nitrogen Methyl iodide, base (e.g., K2CO3) Room temp to 50°C 2–6 hours 70–85 Selective N1 and N4 methylation
Thiophene substituent introduction Cross-coupling (e.g., Suzuki coupling) or electrophilic substitution 50–100°C 3–6 hours Variable Requires thiophene boronic acid or halide

Example from Literature

  • In a study on pyrazole synthesis, 2,4-pentanedione was reacted with primary amines and hydroxylamine derivatives at 85°C for 1.5 hours in DMF to yield N-substituted pyrazoles in 36–38% isolated yields after chromatography.
  • The introduction of aryl or heteroaryl substituents such as thiophenes is typically achieved via palladium-catalyzed cross-coupling reactions, which provide good regioselectivity and moderate to high yields.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra confirm the presence of methyl groups (singlets around δ 2.3 ppm), aromatic protons of thiophene, and the amino group (broad singlet).
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C11H14N4S confirm the desired compound.
  • Chromatography : Silica gel column chromatography using hexane-ethyl acetate gradients is commonly used for purification.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Advantages Limitations
β-Ketonitrile + Hydrazine β-Ketonitrile with thiophene substituent + hydrazine hydrate Reflux in DMF or ethanol, 1.5–3 h Direct formation of 5-aminopyrazole core with substituents Moderate yields, requires intermediate synthesis
N-Substitution on Pyrazole Core 1,4-Dimethyl-1H-pyrazol-5-amine + thiophene derivative Cross-coupling (Suzuki, Stille) or electrophilic substitution High regioselectivity, versatile Requires access to substituted pyrazole precursor
Methylation of Pyrazole Nitrogens Pyrazole amine precursors + methylating agents Base, methyl iodide or dimethyl sulfate, RT–50°C High yield, selective methylation Overmethylation risk if uncontrolled

The preparation of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is best approached via the condensation of appropriately substituted β-ketonitriles with hydrazines to form the pyrazole core bearing the amino group at the 5-position, followed by methylation at the 1 and 4 positions and introduction of the 4,5-dimethylthiophene substituent via cross-coupling or electrophilic substitution. This multi-step synthetic route balances efficiency and selectivity, with yields generally ranging from moderate to high depending on conditions and purification methods.

The data and methodologies are corroborated by peer-reviewed research articles on pyrazole synthesis and patented industrial processes for related pyrazole derivatives.

Chemical Reactions Analysis

Common Reaction Types

The compound participates in several reaction pathways due to its pyrazole core, thiophene substituent, and reactive amine group.

Nucleophilic Substitution

The amine group at position 5 of the pyrazole ring acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides or acylating agents) to form substituted derivatives. This reactivity is critical for expanding its functional groups.

Coupling Reactions

  • Suzuki-Miyaura cross-coupling : Facilitates arylated derivatives by coupling aryl halides with the pyrazole moiety. For example, 5-bromothiophene carboxylic acid reacts with pyrazole amines under TiCl₄ catalysis, yielding arylated products .

  • Electrophilic aromatic substitution : The electron-rich thiophene ring undergoes reactions like nitration or alkylation, influenced by its methyl substituents.

Oxidation/Reduction

The compound can undergo oxidation or reduction depending on substituents. Common reagents include:

  • Oxidizing agents : KMnO₄ or H₂O₂ for converting functional groups (e.g., amine to nitro).

  • Reducing agents : NaBH₄ or LiAlH₄ for reducing oxidized derivatives.

Cycloaddition Reactions

Pyrazole derivatives often participate in cycloadditions (e.g., [4+2] Diels-Alder), though specific examples for this compound are not detailed in available literature.

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Thiophene substituents : The 4,5-dimethyl groups enhance lipophilicity and direct electrophilic substitution to specific positions.

  • Pyrazole amine group : Acts as a nucleophile and facilitates coupling reactions.

  • Reaction conditions : Solvent choice (e.g., pyridine) and temperature control are critical for optimizing yields .

Characterization Techniques

  • NMR and Mass Spectrometry (MS) : Used to confirm structural integrity and reaction outcomes.

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine, thiophene).

  • UV-Vis Spectroscopy : Assesses electronic transitions influenced by substituents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine and analogous pyrazole derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine C${11}$H${15}$N$_3$S 221.32 4,5-Dimethylthiophene, 1,4-dimethylpyrazole High lipophilicity; potential aromatic interactions
3-(1-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine () C${10}$H${17}$N$_3$ 179.26 Cyclopropylethyl group Compact, rigid structure; increased steric hindrance
3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine () C${11}$H${12}$IN$_3$ 313.14 4-Iodophenyl group Heavy atom effect; potential for halogen bonding
3-{Dispiro[2.0.2$^4$.1$^3$]heptan-7-yl}-1,4-dimethyl-1H-pyrazol-5-amine () C${12}$H${17}$N$_3$ 203.28 Dispirocyclic substituent Complex 3D geometry; possible enhanced solubility
N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-... () C${25}$H${28}$N$7$O$2$ 458.23 Pyrimidoindole extension Bromodomain inhibition activity

Structural and Functional Analysis

Substituent Effects on Lipophilicity: The 4,5-dimethylthiophene group in the target compound increases lipophilicity compared to the cyclopropylethyl group in , which may enhance membrane permeability .

The pyrimidoindole extension in demonstrates how pyrazole derivatives can be integrated into larger pharmacophores for specific biological activity (e.g., bromodomain inhibition) .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where thiophene derivatives are formed via cyclization with malononitrile or ethyl cyanoacetate . In contrast, the iodophenyl derivative () may require palladium-catalyzed coupling for aryl-iodine bond formation .

Biological Activity

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H14N4S
  • Molecular Weight : 222.31 g/mol
  • IUPAC Name : 3-(4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
  • CAS Number : 1478428-12-4

The biological activity of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Molecular docking studies have indicated that it may bind effectively to receptors such as prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory properties .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance:

  • In vitro assays demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3 and DU-145). The most potent derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluoro Uracil (5-FU) .

Anti-inflammatory Effects

The compound's interaction with PTGR2 suggests it may reduce the synthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects. In silico studies have shown favorable binding interactions that support this hypothesis .

Case Studies and Research Findings

StudyFindings
Farghaly et al. (2019)Demonstrated that pyrazole derivatives had superior activity against PC-3 cells compared to DU-145 cells, with IC50 values indicating potent anticancer effects .
Singh et al. (2023)Reported on the synthesis and characterization of thiophene-based compounds, including pyrazole derivatives, highlighting their biological applications .
ResearchGate StudyInvestigated the inhibition rates of various compounds against cancer cell lines, noting that certain pyrazole derivatives exhibited remarkable potency at low concentrations .

Pharmacological Profile

The pharmacological profile of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine indicates a multifaceted approach to treating various conditions:

  • Cancer Treatment : Potential as an effective agent in cancer therapy due to its ability to inhibit tumor growth.
  • Anti-inflammatory Applications : Its role in modulating inflammatory pathways opens avenues for treating chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:

  • Thiophene coupling : Reacting 4,5-dimethylthiophene-2-carbaldehyde with hydrazine derivatives under reflux in ethanol to form the pyrazole core .
  • Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination, optimized using catalysts like Pd/C or NaBH4.
  • Yield improvement : Purification via recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity and yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement, ensuring bond lengths/angles align with density functional theory (DFT) predictions .
  • Spectroscopic validation : Cross-verify <sup>1</sup>H/<sup>13</sup>C NMR shifts (e.g., pyrazole C-NH2 at δ 150–160 ppm in <sup>13</sup>C NMR) and IR (N-H stretch at ~3400 cm<sup>-1</sup>) .

Q. What analytical techniques are recommended for assessing purity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to quantify impurities (<1% threshold) .
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 58.2%, H: 6.1%, N: 18.9%) .

Q. How should researchers screen this compound for biological activity?

Methodological Answer:

  • Antitubercular assays : Test against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MIC ≤ 6.25 µg/mL indicates potency) .
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 cells to establish selectivity indices (IC50 > 50 µM for safe lead candidates) .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C recommended for ambient storage) .
  • Light sensitivity : Store in amber vials at –20°C under inert atmosphere (N2) to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening in solution vs. solid-state XRD structures .
  • DFT calculations : Use Gaussian 16 to simulate NMR chemical shifts and compare with experimental data, adjusting for solvent effects (PCM model) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Employ AutoDock Vina with tuberculosis target InhA (PDB: 4TZK) to prioritize substituents enhancing hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to validate docking poses and calculate binding free energies (MM-PBSA) .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Methodological Answer:

  • Isotopic labeling : Use <sup>15</sup>N-labeled hydrazine to track pyrazole ring formation via LC-MS .
  • Kinetic profiling : Monitor intermediate concentrations via in-situ IR spectroscopy to identify rate-determining steps .

Q. What experimental designs mitigate solvent effects on reactivity and crystal polymorphism?

Methodological Answer:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents for crystallization, analyzing lattice energies via Mercury software .
  • Polymorph control : Use seed crystals and slow cooling (0.5°C/min) to favor thermodynamically stable forms .

Q. How can researchers address low reproducibility in biological assays?

Methodological Answer:

  • Dose-response normalization : Include internal controls (e.g., rifampicin for TB assays) and validate via inter-lab collaborations .
  • Metabolite profiling : Use LC-HRMS to identify degradation products interfering with activity .

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